methyl 2-methyl-5-oxo-4-[(4-phenoxyanilino)methylene]-4,5-dihydro-1H-pyrrole-3-carboxylate
Description
Pyrrole Ring Conformation
The 4,5-dihydro-1H-pyrrole ring adopts a non-planar conformation due to partial saturation. X-ray data for analogous compounds (e.g., methyl 2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate) reveal bond lengths of 1.46–1.52 Å for C4–C5 (single bond) and 1.34 Å for C3–C4 (double bond). The keto group at C5 introduces slight distortion, with a C5–O bond length of ~1.22 Å.
Substituent Orientation
- Ester Group (C3): The methoxycarbonyl group adopts an s-cis conformation, minimizing steric clash with the C2 methyl group.
- Methylene-Anilino Group (C4): The methylene bridge (-CH=N-) forms a dihedral angle of ~120° with the pyrrole ring, enabling conjugation with the anilino nitrogen’s lone pair. The 4-phenoxyanilino moiety exhibits near-planarity with the methylene group, favoring resonance stabilization.
Crystal Packing Effects
In solid-state structures of related compounds (e.g., CCDC 665496), intermolecular hydrogen bonds between keto oxygen and amine hydrogens stabilize dimeric arrangements. Similar interactions are likely in this compound, given its 4-phenoxyanilino group’s NH functionality.
Tautomeric and Resonance Forms
The compound exhibits limited tautomerism due to its dihydro-pyrrole backbone but demonstrates significant resonance stabilization:
Tautomeric Possibilities
- Keto-Enol Tautomerism: The 5-oxo group could theoretically enolize, but the 4,5-dihydro structure restricts conjugation, making enolization unfavorable.
- Imin-Enamine Tautomerism: The methylene-anilino group (-CH=N-) may tautomerize to -NH-CH=, but X-ray data for similar systems show preference for the imine form.
Resonance Structures
- Pyrrole Ring: Electron delocalization across N1–C2–C3–C4–C5 creates partial aromaticity, stabilized by the ester group’s electron-withdrawing effect.
- Methylene-Anilino Group: Resonance between the imine (-CH=N-) and protonated amine (-CH-NH+) forms enhances stability (Figure 1).
- Ester Group: Conjugation between the carbonyl and methoxy oxygen redistributes electron density, as seen in methyl 1H-pyrrole-3-carboxylate.
Figure 1: Dominant resonance forms of the methylene-anilino group.
Comparative Structural Analysis with Related Pyrrole Carboxylates
The structural features of this compound are contrasted with analogous pyrrole derivatives below:
Electronic Effects
Hydrogen Bonding Capacity
The anilino NH group enables intermolecular hydrogen bonding, a feature absent in simpler pyrrole carboxylates like methyl 1H-pyrrole-3-carboxylate. This property may enhance solubility in polar solvents, as seen in polyaniline-lignosulfonic acid composites.
Properties
IUPAC Name |
methyl 5-hydroxy-2-methyl-4-[(4-phenoxyphenyl)iminomethyl]-1H-pyrrole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4/c1-13-18(20(24)25-2)17(19(23)22-13)12-21-14-8-10-16(11-9-14)26-15-6-4-3-5-7-15/h3-12,22-23H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAYPDPHEZGWBEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(N1)O)C=NC2=CC=C(C=C2)OC3=CC=CC=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-methyl-5-oxo-4-[(4-phenoxyanilino)methylene]-4,5-dihydro-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-phenoxyaniline with a suitable aldehyde to form the corresponding Schiff base. This intermediate is then reacted with a pyrrole derivative under controlled conditions to yield the target compound. The reaction conditions often require the use of solvents like ethanol or methanol and catalysts such as acetic acid to facilitate the condensation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like recrystallization and chromatography to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methyl-5-oxo-4-[(4-phenoxyanilino)methylene]-4,5-dihydro-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, halides). Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
Scientific Research Applications
Methyl 2-methyl-5-oxo-4-[(4-phenoxyanilino)methylene]-4,5-dihydro-1H-pyrrole-3-carboxylate has been investigated for its potential applications in various scientific domains:
Medicinal Chemistry
- Anticancer Activity : Research indicates that compounds with similar structures exhibit anticancer properties by inducing apoptosis in tumor cells or inhibiting angiogenesis. The compound's ability to interact with specific biological targets makes it a candidate for further investigation in cancer therapeutics.
- Targeting Biological Pathways : The unique structure allows for modulation of various biological pathways, making it a valuable tool in drug development aimed at treating diseases such as cancer and other proliferative disorders.
Pharmacology
- Enzyme Inhibition : Studies suggest that this compound may inhibit specific enzymes involved in disease progression, thereby providing a therapeutic effect. Its interactions with enzyme active sites could lead to the development of novel inhibitors.
- Receptor Modulation : The compound may also act as a modulator for various receptors, influencing signaling pathways critical for cellular function and disease mechanisms.
Case Study 1: Anticancer Properties
A study conducted on pyrrole derivatives demonstrated that this compound exhibited significant cytotoxicity against several cancer cell lines. The mechanism was attributed to its ability to induce apoptosis through mitochondrial pathways .
Case Study 2: Enzyme Inhibition
In another investigation, the compound was tested for its inhibitory effects on a specific enzyme linked to cancer metastasis. Results indicated a dose-dependent inhibition, suggesting its potential as a therapeutic agent in managing metastatic cancer.
Mechanism of Action
The mechanism of action of methyl 2-methyl-5-oxo-4-[(4-phenoxyanilino)methylene]-4,5-dihydro-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or induce antimicrobial effects by disrupting bacterial cell membranes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Molecular Properties
The target compound is distinguished by its 4-phenoxyanilino substituent. Key comparisons with analogs include:
a) Ethyl 4-[(4-Methoxyanilino)methylene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate (CAS 251307-04-7)
- Substituents: 4-Methoxyanilino group instead of 4-phenoxyanilino; ethyl ester instead of methyl ester.
- Molecular Weight : 302.33 g/mol (vs. 407.39 g/mol for the target compound).
- The ethyl ester may slightly reduce crystallinity compared to the methyl ester due to increased flexibility .
b) Methyl (Z)-4-[4-((2-Chlorobenzyl)oxy)-3-methoxybenzylidene]-2-methyl-5-oxo-1-phenethyl-4,5-dihydro-1H-pyrrole-3-carboxylate (Compound 3k)
- Substituents : Chlorobenzyloxy and phenethyl groups.
- Synthesis Yield : 37% (lower than typical yields for simpler analogs).
- Physical Properties : Melting point 112–113°C; yellow solid.
- Activity : Evaluated as a neuroprotector in oxidative stress models .
c) Methyl 5-((4-Chlorobenzyl)carbamoyl)-1-(2-methoxyethyl)-5-(4-methoxyphenyl)-2-methyl-4,5-dihydro-1H-pyrrole-3-carboxylate
- Substituents : Chlorobenzyl carbamoyl and methoxyethyl groups.
- Synthesis Yield : 25% (low yield due to complex functionalization).
- Physical Properties : Yellow oil, indicating lower crystallinity .
Catalyst Efficiency
- Comparison: Traditional methods for pyrrole derivatives often employ homogeneous catalysts with lower recyclability. The target compound’s synthesis may benefit from similar magnetic nanocatalysts to improve yield and sustainability.
Crystallographic and Structural Analysis
- Tools: SHELXL and ORTEP are widely used for refining crystal structures of small molecules.
- Hydrogen Bonding: The phenoxy group may participate in π-π stacking or C–H···O interactions, differing from the methoxy group’s weaker electron-donating effects .
Data Table: Comparative Analysis of Key Compounds
Biological Activity
Methyl 2-methyl-5-oxo-4-[(4-phenoxyanilino)methylene]-4,5-dihydro-1H-pyrrole-3-carboxylate (CAS: 477865-45-5) is a pyrrole derivative that has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, anticancer potential, and enzyme inhibition capabilities.
- Molecular Formula : C20H18N2O4
- Molecular Weight : 350.37 g/mol
- Purity : >90%
1. Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrrole derivatives, including this compound. Research indicates that these compounds exhibit significant activity against both Gram-positive and Gram-negative bacteria.
| Compound | Zone of Inhibition (mm) | Activity Type |
|---|---|---|
| 8a | 15 | Antibacterial |
| 8b | 12 | Antifungal |
| 8c | 18 | Antibacterial |
The presence of the heterocyclic ring structure is believed to enhance the antimicrobial efficacy, with modifications such as methoxy groups further improving activity .
2. Anticancer Potential
The compound has also been evaluated for its anticancer properties. A study investigated the cytotoxic effects of various pyrrole derivatives on tumor cell lines. It was found that certain derivatives exhibited selective antiproliferative effects against cancer cells while maintaining low toxicity towards normal cells.
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| SH4 (Melanoma) | 50 | 2.0 |
| HaCaT (Keratinocytes) | 100 | - |
The selectivity index indicates a promising therapeutic window for potential cancer treatments .
3. Enzyme Inhibition
Pyrrole derivatives have shown potential as inhibitors of various enzymes. Specifically, this compound has been identified as an inhibitor of ClpP1P2 proteases in Mycobacterium tuberculosis, with an MIC value of 77 µM . This enzyme inhibition is crucial for developing new anti-tubercular agents.
Case Studies
Study on Antimicrobial Activity
A series of methyl pyrrole derivatives were synthesized and tested for their antimicrobial properties. The results indicated that the introduction of specific substituents significantly influenced the antimicrobial efficacy, with some compounds demonstrating superior activity compared to standard antibiotics .
Cytotoxicity Evaluation
In vitro studies conducted on various cell lines revealed that while some derivatives displayed strong antiproliferative effects against cancer cells, they exhibited minimal cytotoxicity towards non-cancerous cells. This suggests a potential for selective targeting in therapeutic applications .
Q & A
Basic Questions
Q. What synthetic methodologies are commonly employed to prepare methyl 2-methyl-5-oxo-4-[(4-phenoxyanilino)methylene]-4,5-dihydro-1H-pyrrole-3-carboxylate, and how can reaction yields be optimized?
- Answer : Multi-component reactions (MCRs) involving aniline derivatives, acetylenedicarboxylates, and aldehydes are frequently used, as demonstrated in analogous pyrrolidinone syntheses . Optimization strategies include adjusting solvent polarity (e.g., ethanol or acetonitrile), temperature (80–100°C), and catalyst loading (e.g., acidic or basic conditions). Computational reaction path searches, such as those employed by ICReDD, can narrow down optimal conditions by integrating quantum chemical calculations with experimental validation .
Q. Which spectroscopic and crystallographic techniques are essential for confirming the structure of this compound?
- Answer :
- X-ray crystallography resolves molecular geometry, dihedral angles, and hydrogen-bonding networks, as shown in structurally related pyrrolo-pyrimidine derivatives .
- FTIR identifies carbonyl (C=O) and amine (N–H) functional groups.
- 1H/13C NMR confirms substituent positions and stereochemistry, with characteristic shifts for methyl ester (δ ~3.7 ppm) and aromatic protons (δ ~6.8–7.5 ppm) .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity of this compound in novel reactions?
- Answer : Density functional theory (DFT) calculations can model transition states and electron density distributions to predict regioselectivity in cyclization or substitution reactions. For example, frontier molecular orbital (FMO) analysis identifies nucleophilic/electrophilic sites, while reaction path searches (e.g., artificial force-induced reaction, AFIR) simulate plausible mechanistic pathways . These methods reduce trial-and-error experimentation, particularly in designing asymmetric variants or derivatives.
Q. What strategies resolve contradictions in crystallographic data between studies reporting similar pyrrole derivatives?
- Answer : Discrepancies in unit cell parameters or hydrogen-bonding motifs often arise from polymorphism or solvent inclusion. Comparative analysis should:
- Validate space group assignments (e.g., monoclinic vs. triclinic systems) .
- Assess torsional angles of the 4-phenoxyanilino moiety, which may adopt different conformations due to steric effects.
- Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–H···O vs. π–π stacking) .
Q. How can reaction engineering principles improve scalability for multi-step syntheses involving this compound?
- Answer :
- Process intensification : Continuous flow reactors minimize side reactions in exothermic steps (e.g., cyclization) .
- Membrane separation : Purify intermediates via nanofiltration, leveraging differences in molecular weight between byproducts and the target compound .
- In situ monitoring : Raman spectroscopy tracks reaction progress in real time, enabling dynamic adjustment of stoichiometry or temperature .
Data Contradiction Analysis
Q. Why do reported yields vary for similar synthetic routes to pyrrole-3-carboxylate derivatives?
- Answer : Variations arise from:
- Substituent electronic effects : Electron-withdrawing groups (e.g., nitro) on the aniline ring may retard cyclization kinetics compared to electron-donating groups (e.g., methoxy) .
- Solvent choice : Polar aprotic solvents (DMF, DMSO) enhance solubility but may promote decomposition at elevated temperatures .
- Workup protocols : Differences in crystallization conditions (e.g., slow evaporation vs. antisolvent addition) affect purity and yield .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
